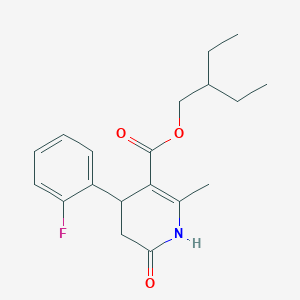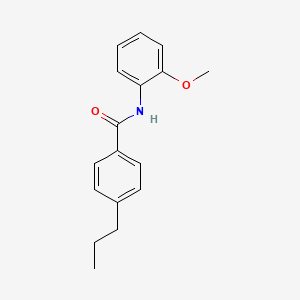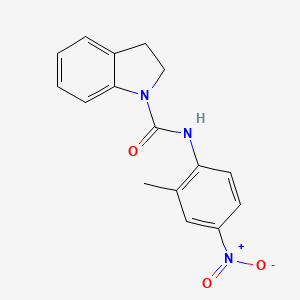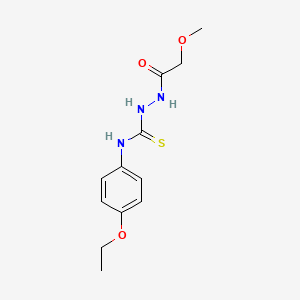![molecular formula C18H17F3N4O4S2 B4805171 1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4805171.png)
1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Descripción general
Descripción
1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
The synthesis of 1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole core. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the desired substituents . Industrial production methods may utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinosulfonyl group can interact with protein targets, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, 1-METHYL-N~5~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of substituents. Similar compounds include:
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 5-Oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
These compounds share the pyrazole core but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S2/c1-24-17-13(15(23-24)18(19,20)21)10-14(30-17)16(26)22-11-2-4-12(5-3-11)31(27,28)25-6-8-29-9-7-25/h2-5,10H,6-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPRXGXRJAVIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)sulfonyl]-4-{3-[4-(pentyloxy)phenyl]acryloyl}piperazine](/img/structure/B4805095.png)
![ethyl N-[(2-methylcyclohexyl)carbamoyl]-beta-alaninate](/img/structure/B4805106.png)

![4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol](/img/structure/B4805115.png)


![2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B4805130.png)
![3-[(3-METHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID](/img/structure/B4805131.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenyl-2-(phenylthio)acetohydrazide](/img/structure/B4805138.png)
![N-[4-iodo-2-(pyridin-4-ylcarbamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B4805142.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4805148.png)
![N-(3-methylbutyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4805161.png)
![methyl 6-{[(2-benzoylhydrazino)carbonothioyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4805181.png)
